Sethoxydim-oxazole
Description
Properties
CAS No. |
413594-06-6 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Origin of Product |
United States |
Biochemical and Molecular Mechanisms of Action Associated with the Cyclohexanedione Oxime Moiety
Target-Site Inhibition of Acetyl-CoA Carboxylase (ACCase) in Susceptible Plant Species
The primary mechanism of action of Sethoxydim (B610796) involves the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a crucial enzyme that catalyzes the first committed step in the de novo fatty acid biosynthesis pathway. By inhibiting ACCase, Sethoxydim effectively blocks the production of malonyl-CoA, a key substrate required for the elongation of fatty acid chains. This targeted inhibition is particularly effective in susceptible grass species.
Enzymatic Disruption of De Novo Fatty Acid Biosynthesis
Sethoxydim's inhibitory action on ACCase directly disrupts the process of de novo fatty acid biosynthesis, which primarily occurs in the plastidial compartment of plant cells. Studies have shown that Sethoxydim can inhibit the incorporation of precursors like [14C]acetate or [14C]pyruvate into fatty acids in isolated chloroplasts from susceptible plants like corn. For instance, 10 µM Sethoxydim inhibited the incorporation of [14C]acetate or [14C]pyruvate into fatty acids in isolated corn seedling chloroplasts by 90% or greater. This indicates a significant disruption of the fatty acid synthesis pathway at the initial carboxylation step catalyzed by ACCase.
Implications for Lipid Synthesis and Cellular Membrane Integrity
The inhibition of fatty acid biosynthesis by Sethoxydim has direct and severe implications for lipid synthesis and, consequently, cellular membrane integrity. Lipids are essential components of cell membranes, and their reduced synthesis leads to a deficiency in the building blocks necessary for membrane formation and repair. This is particularly detrimental to actively growing meristematic tissues, where rapid cell division and expansion require significant membrane synthesis. The disruption of lipid production results in a loss of cell membrane integrity, leading to metabolite leakage and ultimately cell death in susceptible plants.
Research has demonstrated a decrease in total lipid content and altered fatty acid composition in susceptible plants treated with Sethoxydim. For example, in soybean (a dicot with some sensitivity), treatment with 10-5 M Sethoxydim led to a 45% decrease in lipid content and a 30% reduction in fatty acid synthesis activity. The effect on lipid class composition can be significant, with a large decrease in chloroplastic lipids like galactolipids (monogalactosyl diglycerol (B53887) and digalactosyl diglycerol) observed in soybean. This highlights the critical role of ACCase inhibition in disrupting the synthesis of essential membrane lipids.
Differential Sensitivity of Plant ACCase Isoforms to Cyclohexanedione Herbicides
The selective herbicidal activity of Sethoxydim, primarily affecting grasses while leaving most broadleaf plants tolerant, is attributed to differential sensitivity of plant ACCase isoforms. Plants generally possess different forms of ACCase. Most monocots (grasses) have a multifunctional (eukaryotic) form of ACCase in their plastids that is highly sensitive to cyclohexanedione herbicides like Sethoxydim. In contrast, most dicots contain a multisubunit (prokaryotic) form of ACCase in their plastids that is much less sensitive to these herbicides.
This differential sensitivity is a key basis for the selectivity of Sethoxydim. Studies comparing the ACCase activity in susceptible and tolerant species in the presence of Sethoxydim demonstrate this difference. For instance, ACCase activity from corn seedling chloroplasts was inhibited by Sethoxydim, while the enzyme from pea chloroplasts was not inhibited at similar concentrations.
Furthermore, resistance to Sethoxydim in some grass species can arise from alterations in the target-site ACCase enzyme, often involving specific amino acid substitutions in the carboxyl transferase (CT) domain of the multifunctional ACCase. These mutations can reduce the binding affinity of the herbicide to the enzyme, conferring a high level of resistance.
Here is a table illustrating differential ACCase inhibition by Sethoxydim in susceptible and resistant biotypes:
| Biotype | Sethoxydim Concentration (µM) | ACCase Activity (% Inhibition) | IC50 (µM) | Fold Resistance (vs. Susceptible) |
| Susceptible (S) | 0.63 | 41.0 | 0.7 | 1.0 |
| Susceptible (S) | 10 | 88.3 | - | - |
| Resistant 1 (R1) | 0.63 | 7.5 | 15.3 | 21.9 |
| Resistant 1 (R1) | 10 | 68.0 | - | - |
| Resistant 2 (R2) | 0.63 | 3.7 | 41.1 | 58.7 |
| Resistant 2 (R2) | 10 | 38.1 | - | - |
*Data derived from a study on Digitaria ciliaris ACCase activity. IC50 values represent the concentration required for 50% inhibition of enzyme activity.
Interactions with Other Plant Metabolic Pathways and Physiological Responses
While ACCase inhibition is the primary mode of action, Sethoxydim can also influence other plant metabolic pathways and physiological responses, particularly at elevated concentrations or as secondary effects of the primary lipid synthesis disruption.
Modulation of Protein and Ribonucleic Acid Synthesis at Elevated Concentrations
Studies have indicated that while lipid synthesis is the most sensitive process inhibited by Sethoxydim, protein and ribonucleic acid (RNA) synthesis can be significantly inhibited at higher herbicide concentrations. Research using isolated soybean leaf cells showed that RNA and protein syntheses were significantly inhibited, but only when high concentrations of Sethoxydim were used, unlike lipid synthesis which was affected by much lower concentrations. This suggests that the effects on protein and RNA synthesis are likely secondary or require higher exposure levels compared to the direct inhibition of ACCase.
Influence on Secondary Metabolite Accumulation (e.g., Anthocyanins)
Sethoxydim treatment has been observed to influence the accumulation of certain secondary metabolites, such as anthocyanins. Anthocyanins are pigments that can accumulate in plant tissues and are sometimes associated with stress responses. In some instances, Sethoxydim treatment has been shown to provoke an increase in phenylalanine ammonia (B1221849) lyase (PAL) activity, an enzyme involved in the biosynthesis of phenolic compounds including anthocyanins. This accumulation of anthocyanins may be a physiological response to the stress induced by the herbicide, potentially offering some protective effects. For example, in rape (Brassica napus L.) leaves treated with Sethoxydim, an accumulation of anthocyanins was observed alongside reduced growth rate, chlorophyll, and lipid contents.
Metabolism and Transformation Pathways of Sethoxydim Leading to Sethoxydim Oxazole Formation
Photodegradation Processes and By-product Elucidation in Aqueous and Surface Environments
Photodegradation is a significant pathway for the transformation of sethoxydim (B610796) in aqueous and surface environments, driven by exposure to sunlight or simulated solar radiation. This process can lead to rapid degradation of the parent compound and the formation of numerous by-products. docksci.comnih.govresearchgate.netresearchgate.net Studies using techniques such as high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Qtof-MS) have been instrumental in detecting and identifying these photoproducts. docksci.comnih.gov
Influence of Light Spectrum and Environmental Conditions on Transformation Kinetics
The rate of sethoxydim photodegradation is influenced by factors such as the light spectrum and environmental conditions. Simulated sunlight radiation has been used to study the photochemical fate of sethoxydim in water. docksci.comnih.gov The presence of different water compositions, such as ultrapure, well, mineral, and river water, can affect the photolysis rate, with degradation generally being slower in natural waters compared to ultrapure water. researchgate.netresearchgate.net For instance, under natural sunlight, sethoxydim-lithium photodegradation exhibited half-lives ranging from 82 to 437 minutes depending on the water source, demonstrating a strong dependence on water composition. researchgate.net The presence of humic acids can also retard the photolytic degradation rate. researchgate.net On surfaces, photodegradation is also a rapid process. researchgate.netresearchgate.netorst.edu
Identification of Photodegradation Intermediates and Sethoxydim-Oxazole
Numerous by-products are formed during the photodegradation of sethoxydim. docksci.comnih.gov Studies have detected and identified up to ten or even fourteen degradation products. docksci.comresearchgate.net Sethoxydim-oxazole has been identified as one of the photoproducts (often referred to as S10). docksci.com The identification of these products is typically achieved through detailed analysis of mass spectra and MS/MS fragmentation patterns. docksci.comnih.gov Oxazole (B20620) derivatives of sethoxydim have also been detected on sugar beet leaves as a result of thermal degradation. docksci.com
Chemical Transformations Involved: N-O Bond Cleavage, Sulfoxidation, and Beckmann Rearrangement
The formation of photodegradation products of sethoxydim involves several key chemical transformations. These include the cleavage and isomerization of the N-O bond of the oxime group, oxidation of the sulfur atom, oxidative C-S bond cleavage, and a Beckmann rearrangement followed by intramolecular cyclization. docksci.comnih.govresearchgate.netresearchgate.net The formation of Sethoxydim-oxazole specifically implies a Beckmann rearrangement followed by intramolecular cyclization. docksci.comnih.govresearchgate.net Homolytic cleavage of the oxime N-O bond can generate imine radicals and hydroxyl radicals. Sulfoxidation, the oxidation of the sulfur atom, leads to the formation of sethoxydim sulfoxides. docksci.comnih.govresearchgate.netresearchgate.net
Quantification of Photolytic Degradation Rates and Half-Lives
Sethoxydim exhibits a rapid degradation rate in water under simulated sunlight radiation, with reported half-lives of approximately 1 hour. docksci.comnih.gov This rapid degradation is consistent with a relatively high quantum yield value. docksci.comnih.gov On soil surfaces, photodegradation is also rapid, occurring in less than 4 hours, with a reported half-life of approximately 3.7 hours for the product Poast. orst.edu Studies on leaf model systems showed half-lives ranging from 8.0 to 20.5 minutes for sethoxydim. researchgate.net The half-lives can vary depending on the specific environmental matrix and conditions.
Here is a summary of reported photolytic half-lives:
| Environment/Condition | Half-life | Source |
| Ultrapure Water (Simulated Sun) | ~1 hour | docksci.comnih.gov |
| Ultrapure Water (Natural Sun) | 82.1 ± 0.7 minutes | researchgate.net |
| River Water (Natural Sun) | 436.9 ± 0.8 minutes | researchgate.netresearchgate.net |
| Soil Surface | < 4 hours | orst.edu |
| Soil Surface (Poast product) | ~3.7 hours | orst.edu |
| Leaf Model System | 8.0 - 20.5 minutes | researchgate.net |
| Silica Gel Plates (Model Surface) | 5.0 minutes | researchgate.net |
Microbial Degradation Pathways and Metabolite Profiling in Soil Systems
Microbial metabolism is considered a primary means of degradation for sethoxydim in soils. orst.eduinvasive.orgufl.edu This process contributes significantly to the dissipation of the herbicide in the soil environment. invasive.orgusda.gov
Role of Soil Microflora in Sethoxydim Dissipation
Soil microflora play a crucial role in the dissipation of sethoxydim. jst.go.jpmasterorganicchemistry.com Studies have investigated the response of soil microbes to sethoxydim and its persistence in soil. scilit.comcdnsciencepub.com At recommended and lower concentrations, sethoxydim has been reported to have little effect on soil microflora populations in sandy loam. scilit.comcdnsciencepub.com However, higher concentrations can lead to increases in bacterial and actinomycete populations, with less effect on fungal populations. scilit.comcdnsciencepub.com The degradation of sethoxydim in soil due to microbial metabolism contributes to its relatively low persistence in this compartment. orst.eduinvasive.org
While microbial degradation is a key dissipation mechanism in soil, the provided information does not explicitly detail the formation of Sethoxydim-oxazole through specific microbial pathways. The formation of Sethoxydim-oxazole is primarily associated with photodegradation processes involving chemical rearrangements like the Beckmann rearrangement. docksci.comnih.govresearchgate.net
Characterization of Microbial Transformation Products
Microbial metabolism is a primary route of sethoxydim degradation in soils. invasive.orginvasive.org Soil microorganisms, including bacteria, fungi, and actinomycetes, can metabolize organic herbicides, utilizing them as a source of energy and nutrients or through cometabolism. k-state.edu The degradation rate is influenced by the population levels and activity of these microorganisms. k-state.edu While the search results emphasize microbial degradation as a significant factor in sethoxydim's half-life in soil, specific details on the characterization of microbial transformation products leading specifically to sethoxydim-oxazole were not explicitly detailed in the provided snippets. However, numerous degradation products have been identified from sethoxydim's breakdown in soil. invasive.orginvasive.org
Impact of Soil Properties (e.g., organic matter, moisture) on Microbial Activity
Soil properties significantly influence microbial activity and, consequently, the rate of microbial degradation of herbicides like sethoxydim. k-state.edu A warm, moist, well-aerated soil with a pH generally between 5.5 and 7.0 is considered optimal for rapid microbial breakdown of herbicides. k-state.edu Factors such as cold temperatures or dry soils can reduce microbial activity and prolong the persistence of the herbicide. k-state.edu Increased soil organic matter content can also enhance microbial activity and the rate of herbicide breakdown. invasive.orgk-state.eduusda.gov Sethoxydim's adsorption to soil particles increases with increasing soil organic content. invasive.org While sethoxydim is water-soluble and does not bind strongly to soil particles, its mobility can be high due to this characteristic. invasive.orginvasive.org Reduced soil moisture has been reported to significantly reduce sethoxydim's effectiveness, which could be linked to decreased microbial activity. invasive.org
Hydrolytic Degradation Mechanisms and Derived Products
Hydrolysis can contribute to the degradation of sethoxydim. invasive.orginvasive.org Reports on the susceptibility of sethoxydim to hydrolysis have shown some conflicting results, though some indicate it can degrade rapidly in water at room temperature. invasive.org
pH-Dependent Hydrolysis Kinetics and Stability
The stability of sethoxydim in aqueous solutions is influenced by pH. regulations.govresearchgate.net Sethoxydim has been found to hydrolyze at moderately rapid rates at low pH values, while being more stable at higher pH values. regulations.gov Studies have shown calculated half-lives of 8.7 days at pH 5, 155 days at pH 7, and 284 days at pH 9. regulations.gov This indicates that acidic conditions promote faster hydrolysis compared to neutral or alkaline conditions. Sethoxydim reacts spontaneously with water, leading to immediate structural changes, and its degradation is enhanced by alkaline conditions in some contexts. researchgate.netresearchgate.net Buffers are often used in agricultural applications to maintain spray solution pH near neutral to prevent herbicide degradation via acid or base hydrolysis. ucanr.edu
Structural Elucidation of Hydrolysis-Induced Transformation Products, including Oxazole Derivatives
Hydrolysis of sethoxydim can lead to the formation of various transformation products. One significant hydrolysis transformation product identified is 6-(2-(ethylthio)propyl)-4-oxo-2-propyl-4,5,6,7-tetrahydrobenzoxazole, also referred to as M2-S. regulations.gov The formation of oxazole derivatives from cyclohexanedione oxime herbicides, including sethoxydim, can occur via a mechanism involving N protonation followed by cleavage of the N-O bond, loss of an alcohol, a Beckmann-type rearrangement, and final cyclization. scispace.com This reaction can occur in the dark under acidic conditions. scispace.com High-performance liquid chromatography coupled with mass spectrometry techniques (HPLC-Qtof-MS) have been employed to identify sethoxydim degradation products, including those formed through hydrolysis. docksci.comresearchgate.netcsic.es
Plant Metabolism of Sethoxydim and the Formation of Sethoxydim-Oxazole in Agricultural Crops
Sethoxydim is rapidly metabolized in plants after being absorbed primarily by the foliage and translocated to the meristematic tissues. herts.ac.ukregulations.govlsuagcenter.com Plant metabolism is complex and results in a multitude of cyclohexenone derivatives. epa.govregulations.gov
Metabolic Pathways in Specific Plant Species (e.g., sugarbeet, soybean, peanut, sunflower)
Metabolism studies in various crops, including sugarbeet, soybean, alfalfa, peanut, and sunflower, have shown that sethoxydim undergoes significant transformation. epa.govregulations.govepa.govregulations.govepa.gov Key metabolic reactions in plants include the oxidation of the sulfur atom to form sulfoxide (B87167) and sulfone derivatives, hydroxylation at the 5-position of the cyclohexene (B86901) ring, and de-ethoxylation of the imino group. epa.gov An oxazole is also formed as a result of a Beckmann rearrangement in plant metabolism. epa.gov The sulfoxide is frequently a major metabolite, although metabolite concentrations can vary depending on the plant and the time after application. epa.gov Very little unmetabolized sethoxydim (≤0.5%) is typically found in plants. regulations.govregulations.gov
Oxidation of the Sulfur Atom to Sulfoxide and Sulfone Metabolites
A significant transformation pathway for sethoxydim involves the oxidation of its ethylthio (-S-C₂H₅) group . This oxidation primarily yields two key metabolites: sethoxydim sulfoxide (MSO) and sethoxydim sulfone (MSO₂) . These metabolites retain the core 2-cyclohexen-1-one (B156087) moiety, which is essential for their biological activity .
Sulfoxidation is a common transformation for cyclohexanedione herbicides, occurring through both biotic and abiotic processes researchgate.netresearchgate.net. In the case of sethoxydim, the oxidation of the sulfur atom introduces a new chiral center researchgate.net. While sulfoxides are readily formed, the subsequent oxidation of sulfoxides to sulfones may not always occur under certain environmental or experimental conditions researchgate.netresearchgate.net.
Demethylation, Hydroxylation, and Cyclohexenone Moiety Transformations
Beyond sulfur oxidation, sethoxydim undergoes other metabolic transformations, including demethylation and hydroxylation regulations.gov. These processes can occur on various parts of the molecule. The cyclohexenone moiety, central to sethoxydim's structure and activity, can also undergo transformations . Studies in plants like soybeans, tomatoes, alfalfa, and sugar beets have shown that sethoxydim is rapidly metabolized into a multitude of products, including hydroxylated and desethoxylated analogs regulations.govepa.gov. All identified metabolites in these studies retained the 2-cyclohexen-1-one moiety regulations.govepa.gov.
In Vivo Formation of Oxazole Derivatives via Beckmann Rearrangement
The formation of oxazole derivatives, such as Sethoxydim-oxazole, is a notable transformation pathway for sethoxydim nih.gov. This process can occur in vivo and is linked to a mechanism similar to the Beckmann rearrangement researchgate.net. The Beckmann rearrangement is an organic reaction that typically involves the transformation of oximes into amides or nitriles under acidic conditions masterorganicchemistry.combyjus.com.
In the context of cyclohexanedione oxime herbicides like sethoxydim, the formation of an oxazole ring can occur via a mechanism initiated by protonation of the oxime nitrogen, followed by cleavage of the N-O bond and a rearrangement researchgate.netresearchgate.net. This rearrangement coincides with intramolecular cyclization to form the oxazole ring researchgate.net. This transformation pathway leads to the formation of the oxazole derivative, Sethoxydim-oxazole nih.gov.
Comparative Analysis of Sethoxydim-Oxazole Formation Across Biotic and Abiotic Degradation Routes
Sethoxydim degradation occurs through both biotic (microbial metabolism) and abiotic (e.g., photolysis, hydrolysis) processes in the environment nih.govinvasive.org. Microbial metabolism is considered a primary degradation pathway in soils invasive.orgufl.edu. Photolysis, the degradation induced by light, is also a significant factor, particularly in water and on surfaces invasive.orgufl.educambridge.orgcsic.es.
Studies have shown that photolysis of sethoxydim is rapid, with half-lives ranging from minutes to hours depending on the conditions and matrix researchgate.netinvasive.orgcsic.es. Photodegradation can lead to various products, including those resulting from the oxidation of the sulfur atom and the cleavage of the oxime ether bond csic.escsic.es. The formation of oxazole derivatives has been observed in abiotic transformation studies, suggesting that this pathway is not solely dependent on biological activity nih.gov. For instance, an oxazole derivative was identified as a photodegradation byproduct of sethoxydim sulfoxide, potentially formed via a Beckmann rearrangement .
While both biotic and abiotic routes contribute to sethoxydim degradation and the formation of various metabolites, the specific conditions and pathways can influence the types and proportions of transformation products, including Sethoxydim-oxazole csic.esresearchgate.net. Research indicates that the different environments tested can influence the concentrations of photoproducts formed during irradiation csic.esresearchgate.net.
The presence of Sethoxydim-oxazole as a degradation product has been identified in studies investigating the fate of sethoxydim nih.gov. Its formation highlights the complexity of sethoxydim's environmental fate, involving multiple transformation pathways under varying conditions regulations.govnih.govcsic.es.
Mechanisms of Herbicide Resistance to Accase Inhibitors, with Focus on Sethoxydim
Target-Site Resistance (TSR) Mechanisms
Target-site resistance to ACCase inhibitors, including sethoxydim (B610796), typically involves genetic mutations in the gene encoding the ACCase enzyme. researchgate.netresearchgate.netmdpi.comfrontiersin.orgcambridge.orgunl.edu These mutations result in an altered enzyme structure that reduces the herbicide's ability to bind and inhibit its activity. frontiersin.orgunl.edupnas.org
Numerous studies have identified specific point mutations within the carboxyltransferase (CT) domain of the plastidic ACCase enzyme that confer resistance to ACCase-inhibiting herbicides. researchgate.netmdpi.comfrontiersin.orgcambridge.orgpnas.orgnih.govnih.govmdpi.combioone.orgoup.com These mutations typically involve single amino acid substitutions at conserved positions. frontiersin.orgunl.edu Seven such positions are frequently implicated in target-site resistance across various grass weed species (based on Alopecurus myosuroides numbering): 1781, 1999, 2027, 2041, 2078, 2088, and 2096. mdpi.comfrontiersin.org
Specific mutations known to confer resistance to sethoxydim include:
Ile-1781-Leu: This is one of the most commonly reported mutations conferring resistance to sethoxydim in several grass species, including Lolium multiflorum, Setaria viridis, and Alopecurus myosuroides. researchgate.netunl.edupnas.orgoregonstate.eduuga.eduresearchgate.net
Asp-2078-Gly: This mutation has also been associated with resistance to sethoxydim, sometimes conferring a high level of resistance. nih.govnih.govuga.eduawsjournal.org
Gly-2096-Ala: This substitution can result in cross-resistance that includes sethoxydim. nih.govnih.gov
Trp-1999-Leu: In Beckmannia syzigachne, this mutation conferred moderate resistance to sethoxydim. nih.gov
While other mutations like Ile-2041-Asn are known to confer resistance to some ACCase inhibitors, their impact on sethoxydim sensitivity can vary depending on the weed species and whether other mutations are also present. researchgate.netnih.govbioone.orgcambridge.org Resistance can also be conferred by multiple amino acid substitutions occurring together. researchgate.net
Amino acid substitutions at critical positions within the CT domain of ACCase can alter the conformation or chemical properties of the herbicide binding site. frontiersin.orgunl.edupnas.org This structural modification reduces the affinity of the ACCase enzyme for sethoxydim, diminishing the herbicide's ability to effectively bind and inhibit the enzyme's activity. frontiersin.orgpnas.org The degree to which a specific mutation impacts binding affinity, and thus the level of resistance, can vary depending on the nature of the amino acid change and the specific herbicide molecule. mdpi.compnas.org
Target-site mutations often result in cross-resistance, meaning a single mutation confers resistance to multiple herbicides within the ACCase inhibitor group (FOPs, DIMs, and DENs). unl.edunih.govnih.govoup.comhracglobal.comresearchgate.net However, the specific pattern and level of cross-resistance are highly dependent on the particular amino acid substitution and the weed species. unl.edunih.govnih.govoup.comhracglobal.com
For example:
The Ile-1781-Leu mutation typically confers resistance to both cyclohexanediones (like sethoxydim) and aryloxyphenoxypropionates (FOPs). researchgate.netunl.edupnas.org
The Asp-2078-Gly mutation can lead to broad cross-resistance across all three ACCase inhibitor families, although the level of resistance to sethoxydim may be moderate in some cases. nih.govnih.govawsjournal.org
The Gly-2096-Ala mutation has been shown to confer cross-resistance to CHDs, including sethoxydim. nih.govnih.gov
The Trp-1999-Leu mutation conferred moderate resistance to sethoxydim but high resistance to certain FOPs and DENs in Beckmannia syzigachne. nih.gov
Conversely, some mutations, such as Ile-2041-Thr, may not confer significant resistance to sethoxydim while providing resistance to other ACCase inhibitors. cambridge.org
The variation in cross-resistance patterns highlights that different mutations affect the binding of different herbicide chemistries within the ACCase inhibitor group in distinct ways. hracglobal.com
Here is a summary of some reported ACCase mutations and their associated resistance to Sethoxydim:
| ACCase Mutation (A. myosuroides numbering) | Amino Acid Change | Reported Effect on Sethoxydim Resistance | Weed Species Examples | Source(s) |
| 1781 | Ile to Leu | Confers resistance | Lolium multiflorum, Setaria viridis, Alopecurus myosuroides, Lolium rigidum, Avena fatua, Avena sterilis researchgate.netunl.edupnas.orgoregonstate.eduuga.eduresearchgate.net | researchgate.netunl.edupnas.orgoregonstate.eduuga.eduresearchgate.net |
| 2078 | Asp to Gly | Confers resistance (sometimes moderate) | Lolium rigidum, Alopecurus myosuroides, Eleusine indica, Beckmannia syzigachne nih.govnih.govuga.eduawsjournal.org | nih.govnih.govuga.eduawsjournal.org |
| 2096 | Gly to Ala | Confers cross-resistance | Bromus tectorum, Beckmannia syzigachne nih.govnih.gov | nih.govnih.gov |
| 1999 | Trp to Leu | Moderate resistance | Beckmannia syzigachne nih.gov | nih.gov |
| 2041 | Ile to Asn | Variable (may confer resistance, often with other mutations) | Lolium rigidum, Alopecurus myosuroides, Digitaria ciliaris researchgate.netnih.govbioone.org | researchgate.netnih.govbioone.org |
| 2041 | Ile to Thr | No obvious resistance | Alopecurus aequalis cambridge.org | cambridge.org |
Impact of Amino Acid Substitutions on Herbicide-Enzyme Binding Affinity
Non-Target-Site Resistance (NTSR) Mechanisms
Non-target-site resistance involves mechanisms that reduce the concentration of the active herbicide at the target site without altering the target enzyme itself. chemicalwarehouse.comresearchgate.netgrowiwm.orgfrontiersin.orgresearchgate.net This can include reduced herbicide uptake or translocation, or enhanced herbicide metabolism and detoxification. researchgate.netgrowiwm.orgresearchgate.net
Enhanced metabolism is a significant NTSR mechanism where resistant plants can break down or modify the herbicide molecule into less toxic or inactive metabolites at a faster rate than susceptible plants. chemicalwarehouse.comresearchgate.netgrowiwm.orgcambridge.orgfrontiersin.orgresearchgate.netnih.govnih.gov This detoxification process reduces the amount of sethoxydim that reaches the ACCase enzyme, allowing the plant to survive otherwise lethal doses. researchgate.netnih.gov While sethoxydim has been observed to be less susceptible to enhanced metabolism compared to some other ACCase inhibitors, NTSR to DIMs like sethoxydim is increasingly being recognized. researchgate.netnih.gov
Several enzymatic systems are involved in the metabolic detoxification of herbicides in plants, including those conferring resistance to sethoxydim. The primary enzyme families implicated in NTSR to ACCase inhibitors are:
Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in the initial phase of herbicide metabolism, often catalyzing oxidation reactions that introduce functional groups onto the herbicide molecule, making it a substrate for further modification. researchgate.netcambridge.orgresearchgate.netnih.govcaws.org.nzresearchgate.net
Glutathione (B108866) S-Transferases (GSTs): GSTs are typically involved in the conjugation phase, catalyzing the attachment of glutathione to the herbicide or its modified metabolite. researchgate.netcambridge.orgresearchgate.netnih.govcaws.org.nz This conjugation generally inactivates the herbicide and increases its water solubility, facilitating its sequestration into vacuoles or excretion from the cell. researchgate.netresearchgate.net
UDP-Glycosyltransferases (GTs): GTs also play a role in conjugation, attaching a sugar molecule (like glucose) to the herbicide or its metabolite, further increasing its water solubility and aiding detoxification. researchgate.netnih.gov
Increased expression or activity of genes encoding enzymes from these families in resistant weed biotypes leads to enhanced herbicide metabolism and detoxification, contributing to NTSR to sethoxydim and other herbicides. researchgate.netresearchgate.netnih.gov
Enhanced Herbicide Metabolism and Detoxification in Resistant Weed Biotypes
Population Genetics and Evolutionary Dynamics of Sethoxydim Resistance
The evolution of sethoxydim resistance in weed populations is a dynamic process driven by selection pressure from repeated herbicide application mdpi.comhracglobal.com. The initial frequency of resistant alleles within a population significantly influences the rate of resistance evolution scielo.brresearchgate.net. Studies have shown that resistant biotypes can exist at low frequencies in weed populations even before the introduction of ACCase inhibitors, suggesting that resistance can evolve from standing genetic variation rather than solely from de novo mutations scielo.brresearchgate.net.
The genetic basis of target-site resistance conferred by an insensitive ACCase is often monogenic and nuclearly inherited, with the resistant allele sometimes exhibiting complete dominance nih.gov. This simple genetic architecture can facilitate the rapid spread of resistance within a population under strong selection pressure nih.gov.
Gene flow, particularly via pollen and seed dispersal, plays a crucial role in the spatial spread and distribution of herbicide-resistant weeds mdpi.combioone.org. Pollen-mediated gene flow can transfer resistance alleles between fields and even between populations of different species mdpi.combioone.org. Seed dispersal, through various means including agricultural practices, also contributes significantly to the movement of resistant biotypes mdpi.com.
Modeling studies have demonstrated that resistance can evolve rapidly under repeated herbicide use, with weed fecundity and herbicide efficacy being key drivers mdpi.com. While fitness costs associated with resistance traits can potentially slow down the evolution of resistance, they may not significantly impact the speed of its spatial spread mdpi.com.
Research findings highlight the importance of understanding the population genetics of weed species and the specific resistance mechanisms present to develop effective management strategies mdpi.comhracglobal.com. For instance, studies on Lolium rigidum (rigid ryegrass) have shown that different resistant biotypes can exhibit varying patterns of resistance to sethoxydim and other ACCase inhibitors, likely due to the selection of different ACCase gene mutations in different populations hracglobal.com.
Data from field surveys and research studies provide insights into the prevalence and dynamics of sethoxydim resistance in various weed species.
| Weed Species | Location | Resistance to Sethoxydim Reported | Key Resistance Mechanism(s) Reported | Source |
| Alopecurus myosuroides | UK | Yes | Insensitive ACCase (Ile to Leu substitution at 1781) | nih.govoregonstate.edu |
| Avena fatua | Australia, USA | Yes | Resistant ACCase forms, varying degrees of cross-resistance to CHDs | hracglobal.comuwa.edu.aucambridge.org |
| Lolium rigidum | Australia | Yes | Resistant ACCase forms, varying patterns of cross-resistance | hracglobal.comuwa.edu.auuwa.edu.auhh-ra.org |
| Lolium multiflorum | USA (California) | Yes | Ile1781-to-Leu substitution in ACCase gene | oregonstate.edunih.govusda.gov |
| Setaria viridis | USA | Yes | Ile to Leu substitution at 1781 | nih.govoregonstate.edu |
| Sorghum halepense | USA | Reduced susceptibility | Overproduction of ACCase enzyme | cambridge.orgnih.govbioone.org |
| Bromus tectorum | USA (Oregon) | High resistance | Mechanism needs further characterization | oregonstate.edu |
| Avena sterilis | Australia | Yes | Resistant ACCase forms | hracglobal.comuwa.edu.au |
The repeated use of herbicides with the same mode of action, such as ACCase inhibitors, without rotation or mixtures with herbicides having different mechanisms of action, significantly contributes to the evolution of resistance scielo.brresearchgate.net. Integrated weed management strategies that incorporate diverse control methods are crucial for delaying the evolution and spread of sethoxydim resistance researchgate.netmdpi.com.
Environmental Fate and Behavior of Sethoxydim and Its Oxazole Metabolite in Research Models
Persistence and Dissipation Kinetics in Soil and Aqueous Systems
Sethoxydim (B610796) is generally considered to have low persistence in soil environments ufl.eduorst.edu. Its dissipation is primarily driven by microbial metabolism and photodegradation invasive.orgufl.edu.
Determination of Degradation Half-Lives under Varied Environmental Conditions
The half-life of Sethoxydim in soil can vary significantly depending on environmental conditions, ranging from a few hours to 25 days invasive.org. Reported field half-lives for Sethoxydim in soil are typically between 5 and 25 days ufl.eduorst.edu. Under aerobic conditions, half-lives in soil have been reported as less than 1 day diypestcontrol.comepa.gov. In loamy sand soil, the half-life due to microbial activity was determined to be 4-5 days, while in loam soil, it was about 11 days epa.gov. Degradation rates can be rapid initially, slowing down over time; one study indicated it took 50 days to reach 80% degradation and 100 days to reach 90% degradation invasive.org.
In water, Sethoxydim can be rapidly degraded by light, with photodegradation occurring in less than one hour invasive.orgufl.eduorst.edu. Photolytic half-lives in water have been reported as approximately 1 hour under simulated sunlight nih.gov. Under anaerobic and aerobic aqueous solutions, photolytic half-lives were about 23 and 38 minutes, respectively epa.gov. While photodegradation is rapid in water, the commercial product has been reported as fairly stable to hydrolysis in neutral solutions, with a half-life of about 40 days at 25°C orst.edu. However, Sethoxydim reacts spontaneously with water, leading to immediate structural changes, and its degradation is enhanced by alkaline conditions researchgate.netcambridge.org.
Factors Influencing Degradation Rates: Temperature, Moisture, Oxygen, pH
Several environmental factors influence the degradation rates of Sethoxydim. Temperature, moisture, oxygen levels, and pH play significant roles herbiguide.com.auepa.gov.
Temperature: Increasing temperature can increase the potential for volatilization invasive.org.
Moisture: Increased soil moisture can also increase the potential for volatilization invasive.org. Sethoxydim degrades rapidly in moist soil, with only trace levels remaining after 24 hours in dry soil following application cambridge.orgbayer.com.au.
Oxygen: Aerobic conditions generally lead to rapid degradation in soil, with half-lives less than 1 day diypestcontrol.comepa.gov. In an anaerobic aquatic environment, Sethoxydim is rapidly degraded with a half-time of less than one day, although the degradation products, including the oxazole (B20620) metabolite (M2S), may persist epa.govusda.gov.
pH: Sethoxydim degradation is enhanced by alkaline conditions researchgate.netcambridge.org. It has a short half-life under acidic conditions but is very stable in alkaline conditions bayer.com.au. Hydrolysis is fairly stable at pH 6 with a half-life of about 40-47 days epa.govepa.gov.
Summary of Degradation Half-Lives:
| Environmental Compartment | Condition | Half-Life Range | Primary Degradation Mechanism(s) | Source |
| Soil | Field | 5 - 25 days | Microbial metabolism, Photolysis | invasive.orgufl.eduorst.edu |
| Soil | Aerobic | < 1 day | Microbial metabolism | diypestcontrol.comepa.gov |
| Soil | Loamy Sand (Microbial) | 4 - 5 days | Microbial metabolism | epa.gov |
| Soil | Loam (Microbial) | ~11 days | Microbial metabolism | epa.govepa.gov |
| Soil | Dry | Very rapid initially | - | researchgate.netcambridge.org |
| Water | Sunlight | < 1 hour | Photolysis | invasive.orgufl.eduorst.edunih.gov |
| Water | Hydrolysis (Neutral) | ~40 - 47 days | Hydrolysis | epa.govorst.eduepa.gov |
| Water | Anaerobic Photolysis | ~23 minutes | Photolysis | epa.gov |
| Water | Aerobic Photolysis | ~38 minutes | Photolysis | epa.gov |
Mobility and Transport Studies in Soil Columns and Hydrological Systems
Sethoxydim is considered highly mobile due to its water solubility and weak adsorption to soil particles invasive.orgufl.eduorst.edu. However, rapid degradation often limits extensive movement invasive.org.
Adsorption and Desorption Characteristics with Soil Constituents
Sethoxydim has a weak tendency to adsorb to soil particles ufl.eduorst.edudiypestcontrol.com. Adsorption increases with increasing soil organic content invasive.org. The adsorption coefficient (Koc) is estimated to be around 100 orst.eduherts.ac.uk. Literature values for Koc are typically between 50 and 100 mL/g, indicating moderate mobility herts.ac.uk.
Leaching Potential of Parent Compound and its Degradates, including Sethoxydim-Oxazole
Laboratory leaching tests have suggested that Sethoxydim could leach in soil orst.edu. However, field tests have shown minimal leaching, with Sethoxydim typically not moving below the top 4 inches of soil and not persisting epa.govorst.edu. In three Minnesota soils, minimal leaching was reported, with residues occasionally reaching 45 cm invasive.org. The rapid degradation of Sethoxydim often prevents significant leaching before it breaks down invasive.orgncsu.edu.
While the parent compound degrades relatively quickly, some degradation products, including the oxazole metabolite (M2S), may be more persistent and mobile epa.govepa.govusda.gov. The major hydrolysis metabolite of Sethoxydim is M2S, an oxazole derivative epa.gov. Photoproducts such as dealkoxy ketone, dealkoxy sulfoxides, and dealkoxy Sethoxydim have been found to be more photostable than Sethoxydim, potentially leading to greater persistence in the environment researchgate.netcsic.es. Sethoxydim sulfoxide (B87167), another key metabolite, forms under aerobic conditions and persists longer in anaerobic soils; the EPA considers it toxicologically equivalent to the parent, necessitating combined monitoring . Sethoxydim sulfoxide has a calculated GUS leaching potential index of 9.68, indicating high leachability herts.ac.uk. This highlights the potential for degradation products to leach even if the parent compound does not.
Groundwater monitoring data for Sethoxydim are limited epa.gov. However, residues of Sethoxydim have been detected in groundwater and surface water in monitoring studies, with concentrations reported in wells ranging from 2.1 to 42 ppb epa.gov. Despite its mobility and detection in groundwater in research studies, the EPA has not, as of a 1996 review, had a concern regarding the impact of Sethoxydim residues on drinking water with respect to human health at the detected levels epa.gov. However, data on the environmental fate (persistence and mobility) of Sethoxydim's degradates were unavailable at that time epa.gov. More recent information suggests that while Sethoxydim itself is unlikely to contaminate groundwater due to rapid degradation, its transformation products may be persistent and mobile enough to pose a potential threat to water resources epa.gov.
Volatilization Research and Environmental Partitioning
Volatilization of Sethoxydim from moist soil surfaces is not expected to be a significant fate process, given its estimated Henry's Law constant nih.gov. Sethoxydim is also not expected to volatilize from dry soil surfaces based on its vapor pressure nih.gov. Loss from volatility is considered minimal ncsu.edu. While the potential to volatilize increases with increasing temperature and soil moisture, and decreasing clay and organic matter content, Sethoxydim does not readily volatilize when applied in the field invasive.org. The EPA has stated that potential emission of volatile compounds is not considered a viable release mechanism for Sethoxydim, as volatilization is not expected to be a significant route of dissipation regulations.gov.
Sethoxydim's partitioning behavior is characterized by its water solubility and octanol-water partition coefficient (log Kow). Its water solubility is relatively high, ranging from 25 mg/L at pH 4 to 4700 mg/L at pH 7 at 20°C agropages.comwaterquality.gov.au. The log Kow values are reported as 4.51 at pH 5 and 1.65 at pH 7 agropages.comwaterquality.gov.au. These values, particularly at neutral pH, suggest a lower potential for bioaccumulation and a higher likelihood of remaining in the aqueous phase or partitioning into soil water rather than organic matter or lipids.
Environmental Partitioning Properties:
| Property | Value | Condition | Source |
| Water Solubility | 25 mg/L | pH 4, 20°C | agropages.comwaterquality.gov.au |
| 4700 mg/L | pH 7, 20°C | agropages.comwaterquality.gov.au | |
| Log Kow | 4.51 | pH 5 | agropages.comwaterquality.gov.au |
| 1.65 | pH 7 | agropages.comwaterquality.gov.au | |
| Vapor Pressure | <0.013 mPa | agropages.com | |
| 1.6 x 10⁻⁷ mm Hg | 20-25°C | nih.govnih.gov | |
| Henry's Law Constant | Estimated 2.2 x 10⁻¹¹ atm-cu m/mole | nih.govnih.gov | |
| Adsorption Coefficient (Koc) | Estimated 100 | orst.eduherts.ac.uk | |
| Literature values typically 50-100 mL/g | herts.ac.uk |
Physiological and Anatomical Responses of Plants to Sethoxydim: Mechanistic Insights
Impact on Plant Growth and Developmental Processes at the Cellular and Tissue Level
Sethoxydim (B610796) primarily targets meristematic tissues, which are regions of active cell division and growth, such as root tips, shoot apical meristems, and rhizome buds invasive.orgcornell.edu. The inhibition of ACCase in these tissues leads to a cessation of growth within a few days of application invasive.orgcornell.eduncsu.edu. This is a direct consequence of the disrupted fatty acid synthesis, which impairs the formation of new cell membranes necessary for cell division and expansion invasive.orgcornell.edu.
Studies on cultured root tips of corn (Zea mays) have shown that sethoxydim inhibits root growth at concentrations as low as 0.01 micromolar when cells are actively proliferating nih.govnih.gov. The absorption of sethoxydim into the meristematic region of corn roots is notably higher when cells are in a proliferative state compared to when their growth is arrested nih.govnih.gov. This suggests a link between the cell cycle progression and the herbicide's physiological effects and absorption in susceptible species nih.govnih.gov. In contrast, similar increased absorption was not observed in pea (Pisum sativum) meristems, regardless of their growth condition, which aligns with the selectivity of sethoxydim towards grasses nih.govnih.gov.
Symptoms of sethoxydim exposure in susceptible plants include the necrosis of growing tissue in nodes and buds cornell.eduncsu.edu. Young leaves are typically the first to show effects, turning yellow and then brown within one to three weeks, depending on growing conditions cornell.edu. Leaf sheaths may also become brown and mushy at or just above their point of attachment to the node cornell.edu. Ultimately, susceptible plants can die within two to four weeks cornell.eduncsu.edu. Plants that survive may exhibit excessive tillering cornell.edu.
Microscopic and Anatomical Alterations in Plant Tissues (e.g., epidermal cell growth, bulliform cell development, leaf thickness)
Sethoxydim application can induce significant anatomical changes in the leaves of susceptible grass species, particularly under conditions without water stress scielo.brresearchgate.netresearchgate.netawsjournal.org. Research on Brachiaria grass (Urochloa decumbens) has demonstrated that sethoxydim can limit the growth of epidermal and bulliform cells, as well as reduce the total leaf thickness in plants that are not experiencing water stress scielo.brresearchgate.netresearchgate.netawsjournal.org.
Bulliform cells are large, vacuolated epidermal cells found in the upper epidermis of many grasses that play a role in leaf rolling and unrolling in response to water availability pjoes.com. Under water stress conditions, the thickness of the epidermis, bulliform cells, and total leaf thickness can increase, which may hinder herbicide absorption scielo.br. However, in the absence of water stress, sethoxydim application leads to a reduction in the thickness of bulliform cells and the epidermis scielo.br.
The anatomical structure of Brachiaria grass leaves, for example, typically includes a uniseriate epidermis with bulliform cells on the adaxial side, homogeneous mesophyll, and collateral vascular bundles scielo.brresearchgate.netawsjournal.org. Sethoxydim's impact on the growth of specific cell types like epidermal and bulliform cells highlights its disruptive effect on organized tissue development in susceptible plants scielo.brresearchgate.netresearchgate.netawsjournal.org.
Computational and Modeling Approaches in Sethoxydim Oxazole Research
Molecular Docking Studies of ACCase Inhibitor Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Sethoxydim) to another (the receptor, e.g., ACCase) when bound to form a stable complex. This method helps to understand the binding interactions, affinity, and potential inhibitory mechanisms of ACCase inhibitors like Sethoxydim (B610796).
Studies involving molecular docking of ACCase inhibitors, including cyclohexanedione derivatives like Sethoxydim, aim to elucidate the specific amino acid residues within the ACCase enzyme that are critical for binding. researchgate.netnih.gov By analyzing the predicted binding poses and interaction energies, researchers can gain insights into the molecular basis of herbicide efficacy and selectivity. Molecular docking simulations can also be used to study the impact of mutations in the ACCase enzyme on herbicide binding, providing a foundation for understanding target-site resistance mechanisms in weeds. nih.gov For instance, studies on other ACCase inhibitors have shown that specific amino acid substitutions in the carboxyltransferase (CT) domain of ACCase can alter the binding site conformation, affecting the herbicide's ability to bind effectively. nih.gov
While specific detailed research findings solely focused on Sethoxydim-oxazole molecular docking were not extensively found in the provided search results, the principles of molecular docking applied to other ACCase inhibitors from the same class (cyclohexanediones) are relevant. These studies highlight the utility of docking in understanding the interaction with the ACCase CT domain and the role of specific residues in the binding site. researchgate.netnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Metabolite Properties and Reactivity
Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that relates the biological activity or physicochemical properties of compounds to their molecular structures. csic.esinformahealthcare.commst.dk QSAR models can be particularly useful for predicting the properties and reactivity of metabolites and transformation products of pesticides like Sethoxydim, especially when experimental data for these compounds are limited or difficult to obtain. csic.esinformahealthcare.commdpi.com
For Sethoxydim, QSAR analysis can be applied to predict various properties of its metabolites, such as water solubility, octanol-water partition coefficient (log Kow), vapor pressure, and degradation rates. These properties are crucial for assessing the environmental fate and potential exposure risks of the metabolites. QSAR models can also provide insights into the potential reactivity of metabolites, including their susceptibility to further degradation pathways like hydrolysis or photolysis. csic.es
Studies on the degradation of Sethoxydim have identified several metabolites, including sulfoxide (B87167) and sulfone derivatives, formed through the oxidation of the ethylthio group. regulations.gov QSAR analysis could be employed to predict the persistence and mobility of these metabolites in different environmental compartments based on their structural characteristics. While the provided search results discuss the general application of QSAR for pesticide transformation products and mention Sethoxydim metabolites regulations.gov, detailed QSAR analyses specifically for predicting the properties and reactivity of Sethoxydim-oxazole or its direct derivatives were not prominently featured. However, the principle remains applicable for future research.
QSAR models are valuable screening tools for prioritizing compounds for further experimental investigation and can contribute to a better understanding of the potential environmental and toxicological implications of pesticide transformation products. csic.esinformahealthcare.commdpi.com
Chemometric Modeling for Analytical Method Optimization and Data Interpretation
Chemometric modeling involves the use of statistical and mathematical methods to analyze chemical data. youtube.com In the context of Sethoxydim research, chemometric techniques can be applied to optimize analytical methods for the extraction, separation, and detection of Sethoxydim and its metabolites in various matrices like soil and water. herts.ac.ukmade-in-china.comnih.gov
Chemometric approaches, such as multivariate analysis, factorial designs, and response surface methodology, can help in identifying the most influential parameters affecting the efficiency of analytical procedures, such as extraction time, solvent composition, and sample weight. nih.gov By systematically varying these parameters and analyzing the results using chemometric models, optimal conditions for maximizing the recovery and sensitivity of Sethoxydim analysis can be determined. nih.gov
Furthermore, chemometric modeling can be used for data interpretation, including the analysis of complex chromatographic or spectroscopic data obtained from Sethoxydim analysis. Techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) can help in identifying patterns, classifying samples, and correlating analytical signals with the concentration of Sethoxydim and its transformation products. acs.org
A study on the QuEChERS extraction of cyclohexanedione herbicides, including Sethoxydim, from soil utilized chemometric modeling to optimize the extraction method. nih.gov The study employed factorial designs to evaluate the impact of variables like extraction time, water content, soil weight, and solvent volume on the recovery of the herbicides and their degradation products. nih.gov The fitting equations derived from the chemometric models satisfactorily described the extraction process and identified the most influential variables, such as extraction solvent composition and soil weight. nih.gov
Simulation Models for Predicting Environmental Fate and Transport of Sethoxydim and its Transformation Products
Environmental fate and transport models incorporate various processes such as degradation (hydrolysis, photolysis, biodegradation), sorption to soil particles, volatilization, plant uptake, runoff, leaching, and dispersion. frontiersin.org By integrating data on the physicochemical properties of Sethoxydim and its metabolites, as well as environmental parameters (e.g., soil type, climate, hydrology), these models can simulate the concentration of these compounds in different environmental compartments under various scenarios. frontiersin.org
The U.S. EPA has used simulation models like FIRST (FQPA Index Reservoir Screening Tool) and SCI-GROW to estimate the Estimated Drinking Water Concentrations (EDWCs) of Sethoxydim and its metabolites. epa.gov These models consider factors such as application rates, degradation half-lives, and transport pathways to predict potential concentrations in surface and groundwater. epa.gov The persistence and mobility of Sethoxydim transformation products are important considerations in these models, as some metabolites may be more persistent and mobile than the parent compound. epa.govregulations.gov
Modeling the fate of pesticide transformation products presents unique challenges, as their formation is a dynamic process dependent on the degradation of the parent compound. frontiersin.org Current environmental fate models are being updated to better represent complex transformation schemes and the formation of different transformation products in various environmental compartments. frontiersin.org Catchment-scale models are also being developed to estimate the environmental fate of transformation products over larger areas. frontiersin.org
Future Research Directions and Emerging Challenges in Sethoxydim Oxazole Studies
Comprehensive Elucidation of Minor or Transient Degradation Products and Their Pathways
While major degradation pathways of sethoxydim (B610796), such as oxidation to sulfoxide (B87167) and sulfone derivatives, and photodegradation, have been studied, the comprehensive elucidation of minor or transient degradation products and their formation pathways remains an area requiring further research invasive.orgdocksci.comresearchgate.netresearchgate.net. Studies have identified numerous degradation products, with some reports indicating up to fourteen possible products docksci.comresearchgate.netresearchgate.net. Sethoxydim-oxazole has been identified as one such degradation product nih.govmdpi.com.
Future research should focus on employing advanced analytical techniques to detect and characterize these less abundant or short-lived transformation products. Understanding the conditions under which these minor products form (e.g., specific microbial consortia, varying redox conditions, or different environmental matrices) is crucial for a complete picture of sethoxydim's environmental fate . Detailed studies of photolytic degradation have identified products resulting from N-O bond cleavage, sulfur atom oxidation, C-S bond cleavage, and Beckmann rearrangement followed by cyclization, highlighting the complexity of these pathways docksci.com. Further research is needed to fully characterize all products and their relative importance under various environmental conditions.
Long-Term Environmental Behavior and Persistence of Sethoxydim-Oxazole in Diverse Ecosystems
The long-term environmental behavior and persistence of sethoxydim and its degradation products, including Sethoxydim-oxazole, in diverse ecosystems warrant further investigation. While sethoxydim is generally considered to have low soil persistence with an average half-life of four to five days, half-lives can range from a few hours to 25 days depending on conditions invasive.org. Photolysis and microbial metabolism are primary degradation mechanisms invasive.org. However, the persistence of specific degradation products like Sethoxydim-oxazole in various soil types, water bodies (including those with differing compositions like humic acids), and climatic conditions needs more in-depth study invasive.orgresearchgate.net.
Research indicates that Sethoxydim-oxazole may behave differently from the parent compound, potentially due to the absence of a keto-enol equilibrium that is present in other sethoxydim-related compounds mdpi.com. This difference could influence its interaction with soil and solvents, affecting its mobility and persistence mdpi.com. Although sethoxydim is water-soluble and has high mobility potential, rapid degradation often limits extensive movement; however, conflicting data exist regarding its stability in water under different conditions invasive.org. Further studies are needed to resolve these inconsistencies and understand the mobility and potential for off-site movement of Sethoxydim-oxazole and other persistent degradates in various environmental settings.
Development of Novel Strategies for Mitigating Herbicide Resistance Evolution
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, and this includes resistance to ACCase inhibitors like sethoxydim mdpi.comnih.gov. Future research needs to focus on developing novel strategies to mitigate the evolution of resistance to sethoxydim and related herbicides. This involves understanding the underlying mechanisms of resistance, which can include target-site mutations in the ACCase enzyme or non-target-site mechanisms such as enhanced herbicide metabolism nih.gov.
Studies have shown that some weed populations resistant to sethoxydim may exhibit higher ACCase enzyme activity nih.gov. Research into the genetic and physiological mechanisms of resistance is crucial for developing effective management strategies mdpi.comresearchgate.net. This could involve exploring integrated weed management approaches, investigating the potential for synergistic interactions between sethoxydim and other control methods (such as bioherbicides), and developing crops with multiple herbicide resistance traits mdpi.comnih.govnih.govnih.govsci-hub.st. Understanding the molecular basis for synergy, for instance, through transcriptome analysis, can facilitate the development of improved weed biocontrol strategies nih.govnih.gov.
Application of Advanced '-omics' Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) to Unravel Complex Plant-Compound Interactions
Advanced '-omics' technologies, such as proteomics, metabolomics, and transcriptomics, offer powerful tools to unravel the complex interactions between plants and sethoxydim or its degradation products like Sethoxydim-oxazole. These technologies can provide a global view of the molecular changes occurring in plants in response to herbicide exposure, including metabolic reprogramming and alterations in gene and protein expression nih.govnih.govsemanticscholar.orgnih.govfrontiersin.org.
Transcriptome analysis has already been used to identify the mechanisms of synergy between sethoxydim and a mycoherbicide, revealing the involvement of specific signaling pathways and transcription factors in herbicide-sensitive plants nih.govnih.gov. Metabolomics can help identify changes in plant metabolic pathways and the production of specific metabolites in response to herbicide stress or the presence of degradation products nih.govnih.govsemanticscholar.orgfrontiersin.org. Proteomics can provide insights into alterations in protein abundance and activity, including target enzymes like ACCase and enzymes involved in detoxification nih.gov. Integrating data from these different '-omics' approaches can provide a more comprehensive understanding of plant responses, resistance mechanisms, and the impact of sethoxydim and its degradates at the molecular level. Research into plant-pathogen interactions using metabolomics and transcriptomics highlights the potential of these technologies in understanding complex biological responses nih.govnih.govsemanticscholar.orgfrontiersin.org.
Innovations in Analytical Tool Development for Ultra-Trace Residue Analysis of Sethoxydim-Oxazole
Accurate and sensitive analytical methods are essential for monitoring sethoxydim and its degradation products, including Sethoxydim-oxazole, in various matrices such as soil, water, and plant tissues researchgate.net. While methods like HPLC coupled with mass spectrometry have been used for identification and quantification, innovations in analytical tool development are needed for ultra-trace residue analysis docksci.comresearchgate.netresearchgate.netresearchgate.netmdpi.com.
Future research should focus on developing more sensitive, selective, and high-throughput analytical techniques capable of detecting and quantifying Sethoxydim-oxazole and other minor or transient degradation products at very low concentrations mdpi.comsymbiolabs.com.ausnu.ac.kr. This includes exploring advancements in mass spectrometry (e.g., high-resolution mass spectrometry), chromatography, and sample preparation techniques (such as improved QuEChERS methods) to minimize matrix effects and enhance detection limits docksci.comresearchgate.netresearchgate.netnih.govmdpi.commdpi.comsnu.ac.kr. The development of methods that can simultaneously analyze a wide range of sethoxydim degradates in diverse and complex environmental and biological matrices is crucial for comprehensive risk assessment and environmental monitoring mdpi.comsnu.ac.kr.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
